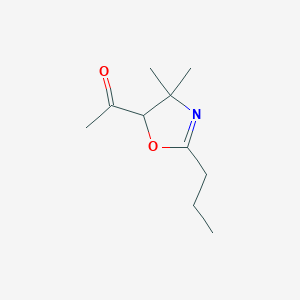

1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with a suitable ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one exhibit significant antimicrobial activities. For instance, derivatives of oxazole compounds have shown efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that these compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Oxazole derivatives have been investigated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This makes them promising agents for preventing oxidative damage related to various diseases, including cancer and neurodegenerative disorders .

Anti-Cancer Potential

There is emerging evidence that this compound may possess anti-cancer properties. Similar oxazole compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can affect cell cycle progression and promote cell death in various cancer cell lines .

Agricultural Applications

Pesticidal Activity

Compounds containing oxazole rings have been explored for their pesticidal properties. Research has indicated that these compounds can effectively target agricultural pests while being less harmful to beneficial organisms. This dual action makes them suitable candidates for developing eco-friendly pesticides .

Plant Growth Regulators

Some studies suggest that oxazole derivatives may function as plant growth regulators. They can influence various physiological processes in plants, enhancing growth rates and improving resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Materials Science Applications

Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxazole moieties into polymer matrices can improve their resistance to heat and chemicals, making them suitable for various industrial applications .

Sensors and Electronics

Research into the electronic properties of oxazole derivatives has opened avenues for their use in sensor technology and electronic devices. The unique electronic characteristics of these compounds can be harnessed to develop sensitive sensors for detecting environmental pollutants or biological markers .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant pathogens |

| Antioxidants | Reduces oxidative stress | |

| Anti-cancer agents | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticides | Targets pests with minimal ecological impact |

| Plant growth regulators | Enhances crop resilience | |

| Materials Science | Polymer synthesis | Improved thermal stability |

| Sensors and electronics | Sensitive detection capabilities |

Mechanism of Action

The mechanism by which 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate: This compound shares a similar oxazole ring structure but differs in its substituents and overall molecular framework.

2-Desetoxyethyl-4,5-Dihydrooxazole: Another oxazole derivative with different functional groups and properties.

Uniqueness

1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to its specific substituents and the presence of the ethanone group, which imparts distinct chemical and physical properties

Biological Activity

1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound characterized by an oxazole ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound contribute to its reactivity and biological interactions.

The molecular formula of this compound is C12H17N1O1, with a molecular weight of 183.25 g/mol. The oxazole ring contains one nitrogen and one oxygen atom, contributing to its chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole moiety can modulate enzyme activity and cellular signaling pathways, leading to various pharmacological effects. For example, it may act as an enzyme inhibitor or influence metabolic pathways critical for disease progression.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 30 µg/mL .

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 13.7 |

| Escherichia coli | 30 | 12.0 |

| Pseudomonas aeruginosa | 30 | 11.5 |

Cytotoxicity

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while showing minimal toxicity to normal cells. This selectivity suggests potential for development as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented in several studies. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized oxazole derivatives, including 1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone. The results indicated that these compounds effectively inhibited the growth of S. aureus and E. coli at low concentrations .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

Properties

CAS No. |

88309-30-2 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(4,4-dimethyl-2-propyl-5H-1,3-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C10H17NO2/c1-5-6-8-11-10(3,4)9(13-8)7(2)12/h9H,5-6H2,1-4H3 |

InChI Key |

KLOWROPCWUKDDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(C(O1)C(=O)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.